molecular formula C14H11ClN2O4S B12540440 (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 832117-92-7

(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B12540440
CAS No.: 832117-92-7
M. Wt: 338.8 g/mol
InChI Key: GXFBOLCIFVLRHD-IURRXHLWSA-N
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Description

(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl derivatives in a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom or the aromatic rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be used in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its reactive aziridine ring.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, aziridines can act as alkylating agents, reacting with nucleophiles in biological systems. The presence of the nitrobenzene sulfonyl group may enhance its reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Chlorophenyl)aziridine: Lacks the nitrobenzene sulfonyl group.

    (2S)-2-(4-Nitrobenzene-1-sulfonyl)aziridine: Lacks the chlorophenyl group.

    (2S)-2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Has a phenyl group instead of a chlorophenyl group.

Uniqueness

The combination of the chlorophenyl and nitrobenzene sulfonyl groups in (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine may confer unique reactivity and specificity, making it a valuable compound for targeted chemical synthesis and potential biological applications.

Properties

CAS No.

832117-92-7

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

IUPAC Name

(2S)-2-(2-chlorophenyl)-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C14H11ClN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1

InChI Key

GXFBOLCIFVLRHD-IURRXHLWSA-N

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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